![molecular formula C9H17BO3 B13803215 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane is an organic compound with the molecular formula C₉H₁₇BO₃. It is a boron-containing compound, often used in various chemical reactions and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane typically involves the reaction of 2-methylcyclohexanol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis and industrial applications .
科学的研究の応用
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and industrial applications .
類似化合物との比較
Similar Compounds
2-[(2-Methylcyclohexyl)oxy]acetonitrile: This compound has a similar structure but contains a nitrile group instead of a dioxaborolane ring.
2-[(2-Methylcyclohexyl)oxy]ethanol: This compound contains an ethanol group instead of a dioxaborolane ring.
Uniqueness
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Suzuki-Miyaura coupling reactions and other applications where boron coordination is essential .
特性
分子式 |
C9H17BO3 |
|---|---|
分子量 |
184.04 g/mol |
IUPAC名 |
2-(2-methylcyclohexyl)oxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H17BO3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h8-9H,2-7H2,1H3 |
InChIキー |
VOLVWRZXEXIWFP-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)OC2CCCCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


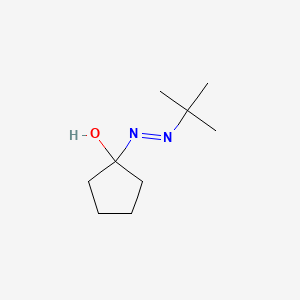
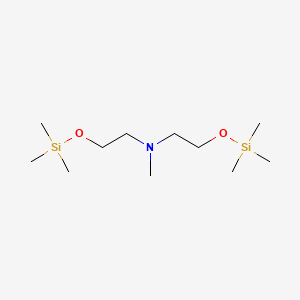
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
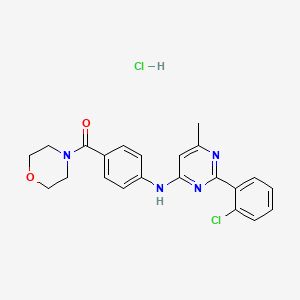
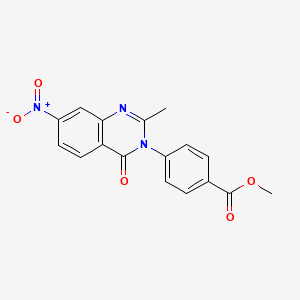
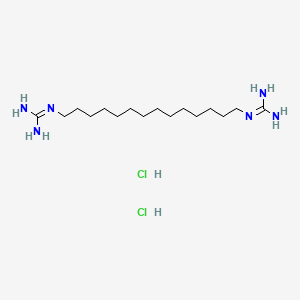
![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
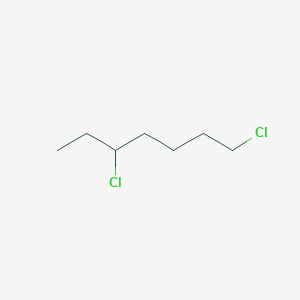
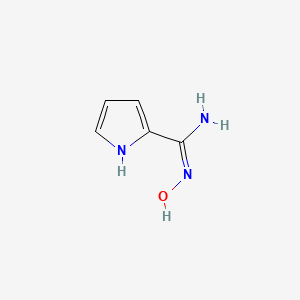
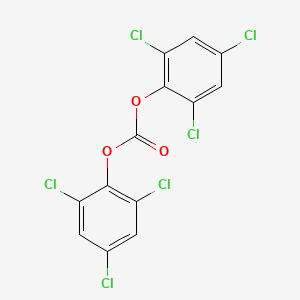
![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
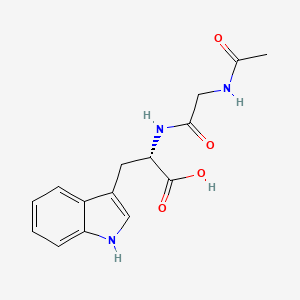
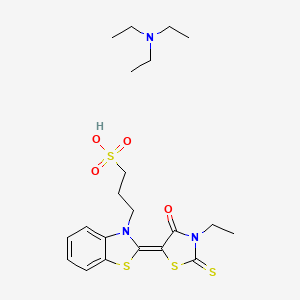
![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
